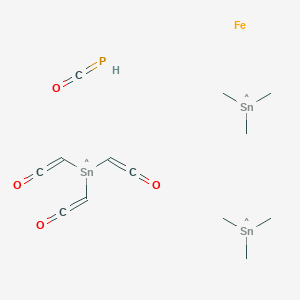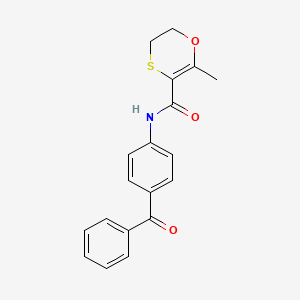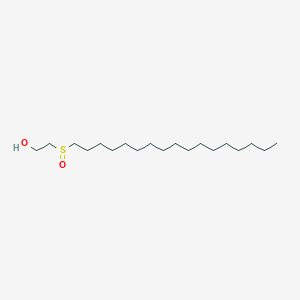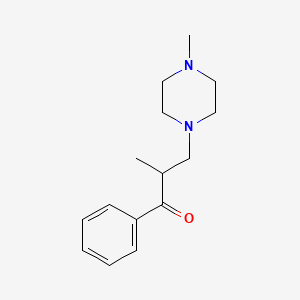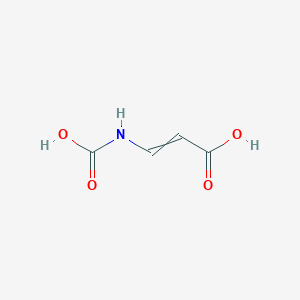
N-(2-Carbamothioylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Carbamothioylphenyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a phenyl ring and a methoxybenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamothioylphenyl)-4-methoxybenzamide typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (halides, amines); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Carbamothioylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
類似化合物との比較
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide: This compound has a chloro group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
2-methylpropyl N-(2-carbamothioylphenyl)carbamate: This compound contains a carbamate group, which may influence its stability and reactivity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
59525-08-5 |
|---|---|
分子式 |
C15H14N2O2S |
分子量 |
286.4 g/mol |
IUPAC名 |
N-(2-carbamothioylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-19-11-8-6-10(7-9-11)15(18)17-13-5-3-2-4-12(13)14(16)20/h2-9H,1H3,(H2,16,20)(H,17,18) |
InChIキー |
VJQSWJQDRVJSSC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
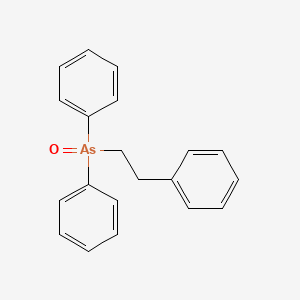

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

